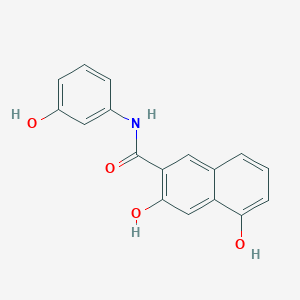
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a naphthalene-based compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with hydroxyl groups and a carboxamide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phenolic compounds.
Reaction Conditions: The hydroxylation of naphthalene derivatives is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Carboxamide Formation: The carboxamide linkage is introduced through reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in developing new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit lactate dehydrogenase, an enzyme crucial for energy production in certain parasites . The compound binds to the enzyme’s active site, disrupting its function and leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic Acid: Another naphthalene-based compound with carboxylic acid groups.
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic Acid: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. Its ability to selectively inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
265309-06-6 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3,5-dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-12-5-2-4-11(8-12)18-17(22)14-7-10-3-1-6-15(20)13(10)9-16(14)21/h1-9,19-21H,(H,18,22) |
InChI Key |
PSRVKITYLXZHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















